
3-(4-chlorophenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide, also known as CTX, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of oxadiazole derivatives and exhibits a wide range of biological activities.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound also inhibits the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins. Additionally, this compound has been shown to activate the p53 pathway, a tumor suppressor pathway that induces cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound exhibits a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This compound also inhibits the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. Additionally, this compound has been shown to induce apoptosis in cancer cells and modulate the immune system by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of 3-(4-chlorophenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide is its relatively simple synthesis method, which makes it easy to produce on a large scale. Additionally, this compound exhibits potent biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans.
将来の方向性
There are several future directions for the study of 3-(4-chlorophenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide. One area of research is the development of new formulations that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans. Another area of research is the development of new drugs that are based on the structure of this compound. Finally, this compound could be studied for its potential use in the treatment of other diseases, including viral infections and autoimmune disorders.
Conclusion
In conclusion, this compound is a promising compound that exhibits potent anti-inflammatory, anti-cancer, and anti-bacterial activities. Its relatively simple synthesis method and potent biological activities make it a promising candidate for the development of new drugs. However, further studies are needed to fully understand its safety and efficacy in humans.
合成法
The synthesis of 3-(4-chlorophenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction between 4-chlorobenzohydrazide and 2-thienylacetic acid followed by cyclization with triphosgene. The final product is obtained by reacting the resulting intermediate with 1,2,4-oxadiazole-5-carboxamide. The synthesis method of this compound is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
3-(4-chlorophenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential use in the treatment of various diseases. It exhibits potent anti-inflammatory, anti-cancer, and anti-bacterial activities. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It also has the ability to modulate the immune system by reducing the production of pro-inflammatory cytokines. This compound has also been studied for its potential use in the treatment of bacterial infections, including multidrug-resistant strains.
特性
IUPAC Name |
3-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c15-10-5-3-9(4-6-10)12-17-14(20-18-12)13(19)16-8-11-2-1-7-21-11/h1-7H,8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMGYVYIHUDNGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
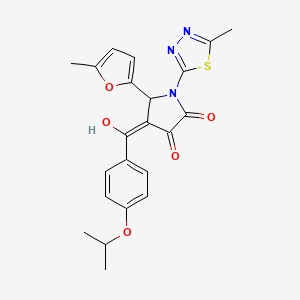
![4-{3-[4-(3-fluorobenzyl)-1-piperazinyl]-2,2-dimethylpropyl}morpholine](/img/structure/B5405236.png)
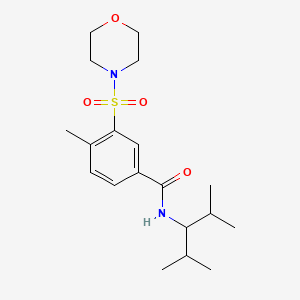
![3-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-6-methyl-2(1H)-pyridinone](/img/structure/B5405254.png)
![3-(2-fluorophenyl)-5-(2-methoxy-5-methylbenzoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5405262.png)
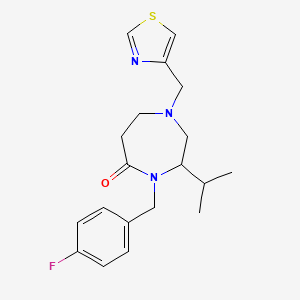
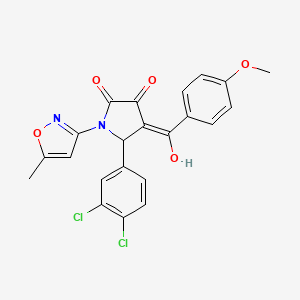
![2-{4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-2-methoxyphenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B5405279.png)
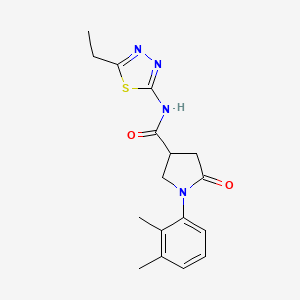
![2-cyano-N-(2,5-dimethoxyphenyl)-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5405306.png)
![N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5405314.png)
![5-bromo-2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5405326.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5405329.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-pyridinyl)-2-propanamine](/img/structure/B5405335.png)
